Chemical structure and properties of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile
Chemical structure and properties of 4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile
Whitepaper: Structural Profiling, Regioselective Synthesis, and Pharmacological Utility of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile
Executive Summary
The compound 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a highly functionalized, acyclic purine derivative. Featuring a 2-chloroadenine core alkylated at the N9 position with a p-cyanobenzyl moiety, this molecule serves as a privileged scaffold in modern drug discovery. Compounds of this class are frequently investigated as potent, ATP-competitive kinase inhibitors (particularly for Cyclin-Dependent Kinases like CDK5) and as modulators of purinergic signaling pathways, including Toll-like receptor 7 (TLR7) agonists and Adenosine A2A receptor antagonists.
This technical guide deconstructs the physicochemical properties of the compound, details the causality behind its regioselective synthesis, and provides self-validating analytical protocols to ensure structural integrity during development.
Structural & Physicochemical Profiling
The rational design of this molecule leverages the hydrogen-bonding capacity of the C6-amino group and the p-cyano group, combined with the lipophilicity and steric bulk of the C2-chlorine and benzyl linker. To facilitate structure-activity relationship (SAR) modeling and pharmacokinetic predictions, the quantitative physicochemical properties of the compound are summarized below.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological Significance |
| Molecular Formula | C₁₃H₉ClN₆ | Defines the exact atomic composition. |
| Molecular Weight | 284.71 g/mol | Optimal for oral bioavailability (Lipinski’s Rule of 5 compliant). |
| Exact Mass | 284.0577 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 95.1 Ų | Balances aqueous solubility with membrane permeability. |
| Hydrogen Bond Donors | 1 (-NH₂) | Interacts with the hinge region of kinase ATP-binding pockets. |
| Hydrogen Bond Acceptors | 5 | Facilitates target engagement via the purine nitrogens and nitrile group. |
| Rotatable Bonds | 2 | Ensures conformational flexibility for induced-fit target binding. |
| Predicted LogP | ~2.6 | Indicates favorable lipophilicity for cellular penetration. |
Rational Synthesis & Mechanistic Causality
The synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile requires strict control over regioselectivity and chemoselectivity. The workflow relies on a two-step sequence: N9-alkylation followed by C6-amination.
Fig 1: Regioselective synthesis workflow and SNAr mechanism for the target purine derivative.
Protocol 1: Regioselective N9-Alkylation
Objective: Couple 2,6-dichloropurine with 4-(bromomethyl)benzonitrile while minimizing N7-alkylation.
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Preparation: Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation. This leaves the purine anion "naked" and highly reactive, which is essential for overcoming the activation energy barrier presented by the bulky benzyl bromide electrophile.
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Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at 25°C.
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Alkylation: Dropwise add 4-(bromomethyl)benzonitrile (1.1 eq) dissolved in DMF. Stir for 12 hours at room temperature.
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Isolation: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the N9-isomer.
Protocol 2: Chemoselective C6-Amination
Objective: Convert the 2,6-dichloro intermediate to the 6-amino-2-chloro target via Nucleophilic Aromatic Substitution (SNAr).
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Preparation: Suspend the purified N9-alkylated intermediate in a pressure tube containing a saturated solution of ammonia in methanol (NH₃/MeOH, 7N).
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Reaction: Seal the tube and heat to 80°C for 18 hours.
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Causality: The purine C6 position is highly electron-deficient due to the electron-withdrawing effects of the adjacent N1 and N7 atoms. The elevated temperature provides the kinetic energy required for the SNAr of the C6-chloride by ammonia. Because the C2 position is less electrophilic, the reaction is entirely chemoselective, leaving the C2-chloride intact 2[2]. This eliminates the need for complex protecting group strategies 3[3].
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Isolation: Cool the reaction to 0°C. The target compound will precipitate out of the solution. Filter and wash with cold methanol to yield the pure product.
Analytical Self-Validation: The HMBC/NOESY Protocol
In purine chemistry, assuming regiochemistry based solely on reaction yield is a critical point of failure. To establish a self-validating system , the structural integrity of the synthesized compound must be proven using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Validation Protocol:
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Data Acquisition: Dissolve the final product in DMSO-d₆. Acquire standard ¹H, ¹³C, and 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectra.
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Chemoselectivity Check (¹H NMR): The appearance of a broad, two-proton singlet at ~7.8 ppm confirms the successful installation of the exocyclic -NH₂ group at C6.
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Regioselectivity Proof (HMBC): Analyze the cross-peaks of the benzylic -CH₂- protons (typically appearing as a singlet around 5.4 ppm).
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The Validation Logic: If the compound is the correct N9-isomer , the benzylic protons will show a strong 3-bond coupling (³J) to the purine C4 carbon (~150 ppm) and C8 carbon (~143 ppm). If the compound were the incorrect N7-isomer, the ³J coupling would occur with C5 (~115 ppm) instead of C4. Observing the -CH₂- to C4 cross-peak provides absolute, self-validating proof of the molecular structure without relying on external assumptions.
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Pharmacological Relevance
The precise arrangement of the 2-chloro, 6-amino, and N9-cyanobenzyl groups makes this compound a highly specific pharmacophore.
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Kinase Inhibition: The adenine core mimics ATP, allowing it to bind to the hinge region of kinases. The p-cyanobenzyl group at N9 is specifically oriented to interact with lysine residues deep within the ATP-binding pocket of Cyclin-Dependent Kinases (e.g., CDK5), a mechanism that has been exploited to design highly selective antileukemic agents 4[4].
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Immunomodulation: Similar 2-chloroadenine derivatives are recognized by Toll-like receptor 7 (TLR7), triggering localized immune responses. The C2-chlorine atom specifically enhances the metabolic stability of the purine ring against degradation by adenosine deaminases, prolonging the compound's half-life in vivo3[3].
References
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Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Organic Letters, ACS Publications URL:[Link]
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Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: ACS Publications URL:[Link]
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Syntheses of Clofarabine and Related C2′-β-fluorinated Nucleoside Analogues Source: Open Access Pub URL:[Link]
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Facile syntheses of functionalized toll-like receptor 7 agonists Source: PMC - National Institutes of Health (NIH) URL:[Link]
